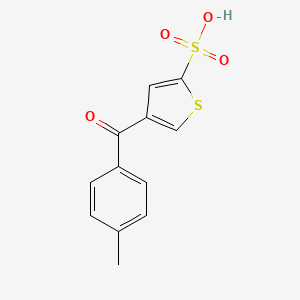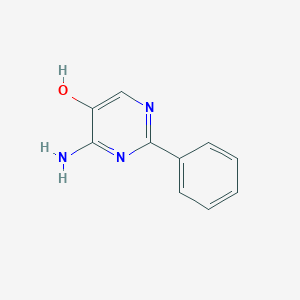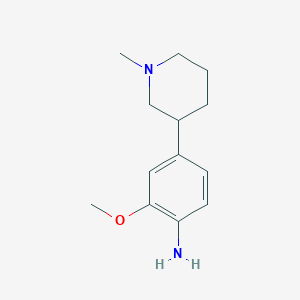
2-Methoxy-4-(1-methylpiperidin-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(1-methylpiperidin-3-yl)aniline is a chemical compound with the molecular formula C13H20N2O. This compound features a methoxy group and a piperidine ring, making it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(1-methylpiperidin-3-yl)aniline typically involves the reaction of 2-methoxyaniline with 1-methylpiperidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(1-methylpiperidin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Methoxy-4-(1-methylpiperidin-3-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(1-methylpiperidin-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
- 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline
Uniqueness
2-Methoxy-4-(1-methylpiperidin-3-yl)aniline is unique due to its specific structural features, such as the methoxy group and the position of the piperidine ring. These features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
1116228-62-6 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-methoxy-4-(1-methylpiperidin-3-yl)aniline |
InChI |
InChI=1S/C13H20N2O/c1-15-7-3-4-11(9-15)10-5-6-12(14)13(8-10)16-2/h5-6,8,11H,3-4,7,9,14H2,1-2H3 |
InChI Key |
ZFSUHCWWEUIUHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=CC(=C(C=C2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


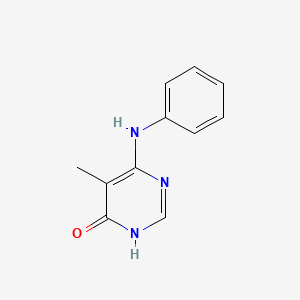
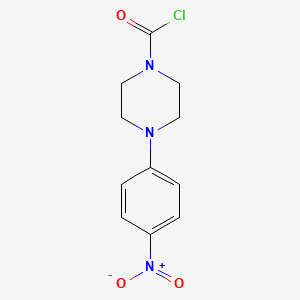
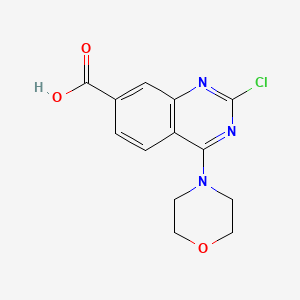
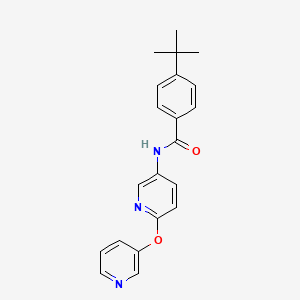
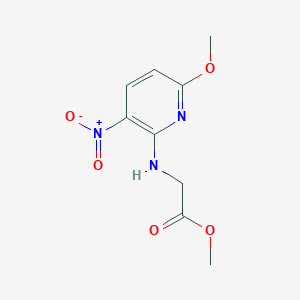

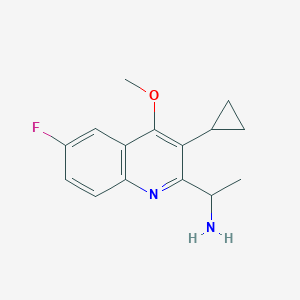
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)
![1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine](/img/structure/B13882593.png)
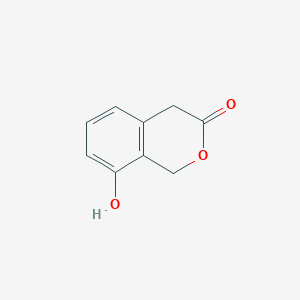
![1-[4-Bromo-2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid](/img/structure/B13882604.png)
